2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl group attached to a pyrazole ring, with the hydrochloride form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursorsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with different applications and toxicity profile.
2-Fluoroethyl tosylate: Used as an intermediate in organic synthesis, particularly for introducing the fluoroethyl group.
N3-(2-fluoroethyl)imidazotetrazine: A compound with potential therapeutic applications in cancer treatment
Uniqueness
2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H17ClFN3 |
---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-8(2)7-12-13(9)6-4-10;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
AFAKXEQKKDDOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NN1CCF)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.